molecular formula C12H18BrN B1444222 [(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine CAS No. 1542061-65-3

[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine

Cat. No. B1444222
M. Wt: 256.18 g/mol
InChI Key: KSFPLCFOPDOSFF-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine is a chemical compound used in scientific research. It exhibits intriguing properties that enable diverse applications, ranging from drug discovery to catalysis. Its IUPAC name is N-(5-bromo-2-methylbenzyl)-2-methyl-1-propanamine . The compound has a molecular weight of 256.19 and its InChI code is 1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of (5-Bromo-2-methylphenyl)methylamine can be represented by the InChI code 1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The compound (5-Bromo-2-methylphenyl)methylamine has a molecular weight of 256.19 . It is stored at a temperature of 28°C .

Scientific Research Applications

Summary of the Application

“(5-Bromo-2-methylphenyl)methylamine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Methods of Application or Experimental Procedures

The compound is used in palladium-catalyzed Suzuki cross-coupling reactions with several arylboronic acids to synthesize a series of novel pyridine derivatives . The reaction involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide .

Results or Outcomes Obtained

The Suzuki cross-coupling reaction resulted in the synthesis of novel pyridine derivatives in moderate to good yield . These derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPLCFOPDOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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